1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester
Description
This compound is a tert-butyl (t-Boc)-protected indole derivative featuring a boronic acid group at position 2 and a formyl group at position 4. Its molecular formula is C₁₄H₁₅BNO₄ (calculated from analogous structures in ). The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the formyl group offers a reactive site for further functionalization (e.g., condensation or reduction) .
Properties
Molecular Formula |
C14H16BNO5 |
|---|---|
Molecular Weight |
289.09 g/mol |
IUPAC Name |
[4-formyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H16BNO5/c1-14(2,3)21-13(18)16-11-6-4-5-9(8-17)10(11)7-12(16)15(19)20/h4-8,19-20H,1-3H3 |
InChI Key |
SSSVAOHCUFFSJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Structural Features
-
Boronic acid moiety (2-borono) : Enables participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation.
-
Formyl group (4-formyl) : Likely involved in nucleophilic additions (e.g., with amines, hydrides) or oxidation/reduction reactions.
-
Tert-butyl ester (1-(1,1-dimethylethyl) ester) : Acts as a protecting group for the carboxylic acid, stabilizing the molecule during synthesis.
Suzuki-Miyaura Cross-Coupling
The boronic acid group facilitates coupling with aryl halides in the presence of palladium catalysts, forming biaryl or heteroaryl systems.
Example :
Ar-B(OH)₂ + Ar'-X → Ar-Ar' (under Pd(0) catalysis, base, and solvent).
Formyl Group Reactions
The 4-formyl substituent may undergo:
-
Reduction : Conversion to a methyl group using LiAlH₄ or NaBH₄.
-
Condensation : Reaction with amines to form imines or hydrazones.
-
Oxidation : Potential conversion to a carboxylic acid under strong oxidizing agents.
Protecting Group Dynamics
The tert-butyl ester can be selectively deprotected under acidic conditions (e.g., TFA) to regenerate the carboxylic acid, enabling subsequent reactions like amidation or esterification.
Comparison with Analogous Compounds
Research Gaps
-
Formyl Group Specificity : No direct data on reactions involving the 4-formyl group in this context.
-
Biological Profiling : Unlike indole-2-carboxylic acid derivatives (e.g., ), no antiviral activity is reported for this compound.
(Note: The search results provided do not contain specific data for the formyl-substituted derivative. The analysis above is extrapolated from structurally similar compounds.)
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate or a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its boronic acid and formyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The formyl group in the target compound provides a versatile site for nucleophilic additions (e.g., forming hydrazones or oximes), unlike chloro or fluoro analogs, which are less reactive toward such transformations . Hydroxy and dimethylamino groups (e.g., 1004552-87-7 and 945493-49-2) enhance solubility in polar solvents, which is critical for biological applications .
Synthetic Utility: All analogs retain the boronic acid group, making them suitable for cross-coupling reactions. However, steric hindrance from bulky substituents (e.g., -CF₃) may reduce coupling efficiency . The tert-butyl ester in all compounds ensures compatibility with Grignard or organometallic reagents by protecting the carboxylic acid .
Physicochemical Properties: The fluoro-substituted analog (1000068-65-4) has a lower molecular weight (279.07 vs. ~279.1 for the target) due to fluorine’s lower atomic mass compared to formyl . Predicted pKa values for dimethylamino-substituted analogs (e.g., 8.27 for 945493-49-2) suggest basicity, which could influence binding in drug discovery contexts .
Biological Activity
1H-Indole-1-carboxylic acid derivatives are a significant class of compounds known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The specific compound 1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester has garnered attention due to its potential as a therapeutic agent. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C14H18BNO
- CAS Number : 1021342-90-4
This compound features an indole core with a carboxylic acid moiety and a boron substituent that may enhance its reactivity and biological interactions.
Antiviral Activity
Recent studies have indicated that indole derivatives exhibit promising antiviral properties. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, an essential enzyme for viral replication. The compound's mechanism involves chelation with magnesium ions in the active site of integrase, leading to a significant reduction in viral replication rates.
- IC50 Values :
Antibacterial and Antifungal Activity
Indole derivatives also demonstrate antibacterial and antifungal activities. A study on related compounds reported their effectiveness against various bacterial strains and fungi, suggesting that modifications in the indole structure could enhance these properties.
| Compound | Activity Type | Target Organism | IC50 (μM) |
|---|---|---|---|
| Indole Derivative A | Antibacterial | E. coli | 15.5 |
| Indole Derivative B | Antifungal | C. albicans | 10.2 |
The biological activity of 1H-Indole-1-carboxylic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The chelation of metal ions by the indole nitrogen and carboxyl group is crucial for inhibiting enzymes like integrase.
- Membrane Disruption : Some indole derivatives can disrupt microbial membranes, leading to cell lysis.
- DNA Interaction : Certain modifications allow these compounds to intercalate with DNA, disrupting replication processes.
Study on Integrase Inhibition
In a recent study published in Nature Communications, researchers synthesized a series of indole derivatives to evaluate their inhibitory effects on HIV-1 integrase. The study found that modifications at the C3 position significantly improved antiviral activity:
- Optimized Compounds :
These findings highlight the importance of structural optimization in enhancing biological activity.
Marine Antifouling Applications
Another research effort focused on the application of indole derivatives as marine antifouling agents. The study demonstrated that these compounds effectively inhibited the growth of marine fouling organisms:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can competing side reactions be minimized?
- Methodology : The compound can be synthesized via condensation reactions involving 3-formyl-indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with boronic acid precursors in acetic acid with sodium acetate as a catalyst (similar to methods in ). Competing reactions (e.g., over-oxidation of the formyl group or ester hydrolysis) can be minimized by controlling reaction temperature (80–100°C), using anhydrous solvents, and limiting reaction time to 2–3 hours .
Q. How can the tert-butyl ester group influence the compound’s stability during purification?
- Methodology : The tert-butyl ester enhances solubility in organic solvents (e.g., DCM, THF) and reduces hydrolysis compared to methyl or ethyl esters. Purification via recrystallization from DMF/acetic acid mixtures (as in ) or using boronic acid scavenger resins (e.g., diethanolamine-functionalized resins in non-hydrolytic solvents) can isolate the product without degrading the ester .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR : The tert-butyl group’s singlet at δ 1.2–1.4 ppm (¹H) and the formyl proton’s signal at δ 9.8–10.2 ppm (¹H) are diagnostic. ¹¹B NMR can confirm boronate ester formation (δ 18–22 ppm).
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., predicted m/z 317.21 for related structures in ).
- IR : Ester carbonyl stretches (~1740 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) provide additional confirmation .
Advanced Research Questions
Q. How does the tert-butyl ester affect the reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The ester acts as a protecting group, reducing boronic acid’s propensity for protodeboronation. However, it requires deprotection (e.g., acidic hydrolysis) prior to coupling. Comparative studies with unprotected boronic acids () show lower yields for the ester form in aqueous conditions, suggesting optimized coupling requires anhydrous bases like Cs₂CO₃ and Pd(OAc)₂ catalysts .
Q. What strategies can be employed to utilize the formyl group for derivatization while preserving the boronic ester?
- Methodology : The formyl group can undergo nucleophilic additions (e.g., formation of hydrazones or oximes) under mild conditions (pH 6–7, room temperature). For example, reacting with hydroxylamine in ethanol yields an oxime derivative without affecting the boronate. Alternatively, reductive amination with NaBH₃CN in methanol selectively modifies the formyl group .
Q. What computational tools can predict the compound’s reactivity or interactions in biological systems?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the boronate’s electrophilicity and the formyl group’s nucleophilic susceptibility. Molecular docking studies (AutoDock Vina) using predicted logP (2.1±0.3) and PSA (167.8 Ų) () assess potential binding to targets like proteases or kinases .
Q. How can competing pathways in multi-step syntheses involving this compound be analyzed?
- Methodology : Kinetic studies (e.g., in situ IR monitoring) identify intermediates. For example, competing ester hydrolysis under acidic conditions can be quantified via HPLC, while boronate degradation is tracked using ¹¹B NMR. Reaction optimization may involve pH-controlled stepwise reactions (e.g., formyl derivatization first, followed by boronate deprotection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
